1h-Imidazole-1-carboxamide
Overview
Description
1h-Imidazole-1-carboxamide is a compound with the molecular formula C4H5N3O . It has a molecular weight of 111.10 g/mol . The IUPAC name for this compound is imidazole-1-carboxamide .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing two nitrogen atoms . The InChI string representation of the molecule is InChI=1S/C4H5N3O/c5-4(8)7-2-1-6-3-7/h1-3H,(H2,5,8)
.
Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . In the neutral form, imidazole can act as a nucleophilic catalyst by attacking the electrophilic center, leading to a phosphorylated or acylated intermediate, which is consecutively hydrolyzed, regenerating the imidazole group .
Physical and Chemical Properties Analysis
This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass and the monoisotopic mass of the compound are 111.043261792 g/mol . The topological polar surface area is 60.9 Ų . The heavy atom count is 8 .
Scientific Research Applications
1. Inhibition of TGFβ-Activated Kinase 1 (TAK1)
1H-imidazole carboxamides have been identified as potent and selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1). These inhibitors were discovered through a DNA-encoded chemical library screen and demonstrated kinome selectivity and increased biochemical potency. The distinct binding mode of these compounds, as revealed by X-ray crystallography, suggests a unique approach to TAK1 inhibition (Veerman et al., 2021).
2. DNA Sequencing by Recognition Tunneling
1-H-imidazole-2-carboxamide has been designed as a universal reader for DNA sequencing by recognition tunneling. This compound forms non-covalent complexes with DNA bases and generates distinct electronic signatures under electrical bias. Its acid dissociation constants and interaction with nucleosides were determined, revealing insights into molecular recognition in nanopores (Liang et al., 2012).
3. Synthesis of Constrained Peptide Analogues
1H-imidazole-4-carboxamides have been used in the aminocarbonylation of 4-iodo-1H-imidazoles with amino acid amide nucleophiles. This process facilitates the synthesis of imidazole-based peptidomimetics, exemplified by the creation of constrained H-Phe-Phe-NH2 analogues (Skogh et al., 2013).
4. Organic Synthesis and Purine Derivatives
In organic synthesis, 5-Amino-1H-imidazole-4-carboxamide hydrochloride has been used to create a series of 2-methyl-6-(arylamino)purines, indicating its utility in synthesizing purine derivatives (Andersen & Pedersen, 1985).
5. Formation of Organogels
1H-imidazolecarboxamide amphiphiles have demonstrated the capability to form organogels in nonpolar solvents like alkanes. These compounds, featuring an imidazole head and a hydrophobic trialkyloxyphenyl group, show potential in material science for creating structured gels (Seo et al., 2009).
6. Antileukemic Properties
5(or 4)-[3,3-Bis(2-chloroethyl)-1-triazeno]imidazole-4(or 5)-carboxamide (II, NSC-82196) is an antileukemic agent that has shown potential in cancer research. Despite its instability, the compound can be prepared with minimal contaminants and stored for extended periods at low temperatures (Shealy et al., 1968).
Mechanism of Action
Target of Action
1H-Imidazole-1-carboxamide is a heterocyclic compound that has been found to have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction can lead to changes in the function of these targets, affecting various biological processes.
Biochemical Pathways
Imidazole is a key component of several biochemical pathways. It is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . Histidine biosynthesis and the de novo synthesis of purines are connected by the imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (AICAR), which is synthesized in both routes but used only in purine biosynthesis .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.
Result of Action
Imidazole derivatives have been reported to show a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Properties
IUPAC Name |
imidazole-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4(8)7-2-1-6-3-7/h1-3H,(H2,5,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIDMUTWHLMPMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295322 | |
Record name | 1h-imidazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2578-41-8 | |
Record name | Imidazole-1-carboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1h-imidazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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